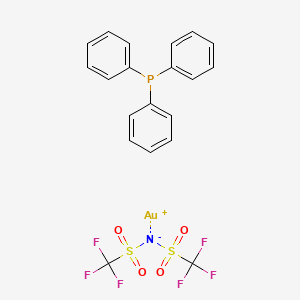

N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide; triphenylphosphane

Description

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWZOHAPYGHXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15AuF6NO4PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide, often referred to as a sulfonimidamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of trifluoromethyl and sulfonyl groups, which are known to influence its biological properties. The molecular formula is , and it exhibits unique physical and chemical properties due to these functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonimidamide derivatives against various bacterial strains. Notably, a study evaluated the antibacterial activity of related compounds against Mycobacterium tuberculosis (M. tb.) and other pathogens. The results are summarized in Table 1.

| Compound | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| 13 | M. tuberculosis | 4–8 | Comparable to ethambutol |

| 15 | M. tuberculosis | 4–8 | Effective against Gram-positive bacteria |

| - | Streptococcus aureus | Not significant | Limited activity observed |

| - | Escherichia coli | Not significant | Limited activity observed |

The compounds exhibited significant selectivity towards mycobacterial strains compared to Gram-negative and Gram-positive bacteria, suggesting a novel class of selective antitubercular agents .

Cytotoxicity Studies

Cytotoxicity assays were performed using human-derived liver carcinoma cell lines (HepG2). The results indicated that compounds 13 and 15 reduced cell viability significantly at concentrations of 15 μg/mL and 65 μg/mL respectively. This suggests that while these compounds are effective against certain pathogens, they also exhibit cytotoxic effects on human cells.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 13 | HepG2 | 20 | Moderate cytotoxicity observed |

| 15 | HepG2 | 50 | Higher concentration required for significant effect |

Study on Trifluoromethylthiolated Sulfonimidamides

A notable study explored the synthesis and evaluation of N-trifluoromethylthiolated sulfonimidamides. Compounds derived from this class demonstrated potent activity against M. tb., with MIC values as low as 4 μg/mL. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Impact of Functional Groups

Research has shown that the presence of trifluoromethyl groups significantly enhances the biological activity of compounds. For instance, urea derivatives containing sulfonyl groups exhibited increased antibacterial properties compared to their non-sulfonyl counterparts. This suggests that the incorporation of such groups can be a strategic approach in drug design .

Scientific Research Applications

Organic Synthesis

Trifluoromethanesulfonamide serves as an essential reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into various organic compounds. This is particularly useful in drug discovery and development.

- Triflation Reactions : The triflate group (−OTf) derived from trifluoromethanesulfonamide is an excellent leaving group in nucleophilic substitution reactions. It enhances the reactivity of substrates in reactions such as Suzuki couplings and Heck reactions .

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl triflate with boronic acid | 85 |

| Heck Reaction | Aryl triflate with alkenes | 90 |

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical compounds has been shown to improve biological activity and metabolic stability. Trifluoromethanesulfonamide derivatives have been studied for their antimicrobial and anticancer properties.

- Case Study : A series of urea derivatives containing the sulfonyl group were synthesized and evaluated for antibacterial activity. The presence of the trifluoromethyl group significantly enhanced the biological profile of these compounds .

| Compound Type | Activity Type | IC50 (µM) |

|---|---|---|

| Urea Derivative | Antibacterial | 12 |

| Trifluoromethylated | Anticancer | 8 |

Materials Science

In materials science, trifluoromethanesulfonamide is utilized in the development of advanced materials due to its unique electronic properties.

Comparison with Similar Compounds

N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide

This compound is a highly fluorinated sulfonamide derivative characterized by dual sulfonyl groups and a trifluoromethyl moiety. Such structures are typically employed in specialized organic syntheses or as intermediates in agrochemical/pharmaceutical industries due to their electron-withdrawing and stabilizing properties.

Triphenylphosphane (PPh₃)

Triphenylphosphane (C₁₈H₁₅P) is a widely used organophosphorus ligand and reducing agent. Its applications span Wittig reactions, coordination chemistry, and catalytic processes. Key properties include a melting point of 80–82°C, flash point of 180°C, and moderate toxicity (LD₅₀: 700 mg/kg in rats) . Industrial relevance is underscored by its role in synthesizing vitamin A derivatives, though its oxide (PPh₃O) is a problematic byproduct requiring recycling .

Comparative Analysis with Analogues

Triphenylphosphane vs. Other Dehydration Reagents

In the synthesis of aliphatic isocyanides, PPh₃ paired with iodine competes with p-toluenesulfonyl chloride (p-TsCl) and phosphoryl trichloride (POCl₃). Key findings from green chemistry optimizations include:

| Reagent | Yield (%) | E-Factor | Toxicity | Work-Up Complexity |

|---|---|---|---|---|

| PPh₃ + I₂ | Moderate | High | Moderate | High |

| POCl₃ | High | Moderate | High (corrosive) | Moderate |

| p-TsCl | Up to 98 | 6.45 (lowest) | Low | Low |

p-TsCl outperforms PPh₃-based systems in sustainability and practicality, though PPh₃ remains viable for sterically hindered substrates .

Metal Complexes of Triphenylphosphane

PPh₃ forms stable complexes with Cu(I) and Ag(I), critical in fluoridation reactions. Comparative

| Complex | Thermal Stability (°C) | Reactivity with Excess PPh₃ |

|---|---|---|

| [(Ph₃P)₂Cu{N(CF₃)₂}] (1b) | 114–204 (decomposition) | Stable; no salt formation |

| [(Ph₃P)₂Ag{N(CF₃)₂}] (2b) | 114–204 (decomposition) | Forms salt (3) with excess PPh₃ |

The Cu complex exhibits superior stability under excess ligand conditions, favoring its use in controlled fluoridation protocols .

Sulfonamide Analogues

While direct data on N-aurio-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide is scarce, structurally related sulfonamides like dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) and tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) are pesticidal agents. Key differences include:

- Electron-Withdrawing Groups: The trifluoromethanesulfonyl group in the target compound likely enhances hydrolytic stability compared to dimethylamino-sulfonyl groups in analogues.

- Bioactivity : Dichlofluanid/tolylfluanid exhibit antifungal properties, whereas fluorinated sulfonamides may prioritize synthetic utility over biocidal activity .

Triphenylphosphane Recycling

Industrial Wittig reactions generate PPh₃O, which is recycled via conversion to dichlorotriphenylphosphorane (Cl₂PPh₃) using PCI₃, followed by reduction (H₂ or Al). This process, though effective, faces challenges like corrosion and moisture sensitivity. Novel approaches include direct conversion of PPh₃O to phosphonium salts or ylides, bypassing hazardous intermediates .

Preparation Methods

Step 1: Sulfonylation of Aniline Derivatives

Reagents :

-

Methanesulfonyl chloride (or trifluoromethanesulfonyl chloride)

-

Substituted aniline (e.g., N-phenylamine)

-

Nitroalkane solvent (e.g., nitroethane)

Procedure :

-

Reaction Setup : Anhydrous dimethylamine (2 equivalents) is dissolved in nitroethane under inert conditions.

-

Sulfonyl Chloride Addition : Methanesulfonyl chloride (1 equivalent) is added dropwise at 25–30°C, followed by heating to 50°C to precipitate the amine hydrochloride byproduct.

-

Isolation : The filtrate is cooled to 0–5°C to crystallize the sulfonamide product, yielding N-phenylmethanesulfonamide (94.3% yield).

Step 2: Introduction of Trifluoromethyl Groups

Reagents :

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Silver triflate (AgOTf) as a catalyst

Procedure :

-

Electrophilic Trifluoromethylation : The sulfonamide undergoes electrophilic substitution using Tf₂O in dichloromethane at −78°C.

-

Workup : The reaction is quenched with aqueous NaHCO₃, and the product is extracted into organic solvent and purified via silica gel chromatography.

Key Data :

Gold(I) Complexation Strategies

The gold(I) complex is synthesized via ligand exchange from a gold precursor. Two dominant methods are employed:

Method 1: Chloride Abstraction Using Silver Salts

Reagents :

-

Chloro(triphenylphosphine)gold(I) [(Ph₃P)AuCl]

-

Silver bis(triflimide) [AgNTf₂]

Procedure :

-

Precursor Preparation : (Ph₃P)AuCl is synthesized by reducing HAuCl₄ with PPh₃ in ethanol.

-

Anion Exchange : (Ph₃P)AuCl is treated with AgNTf₂ in anhydrous dichloromethane, leading to precipitation of AgCl and formation of [(Ph₃P)AuNTf₂].

-

Ligand Substitution : The triflimide anion (NTf₂⁻) is replaced by the sulfonamide ligand via metathesis in tetrahydrofuran (THF) at 0°C.

Key Data :

Method 2: Direct Coordination Using Gold(I) Triflate

Reagents :

-

Gold(I) triflate [(Ph₃P)AuOTf]

-

Sulfonamide ligand

Procedure :

-

Ligand Addition : The sulfonamide ligand (1.1 equivalents) is added to a solution of (Ph₃P)AuOTf in THF at −40°C.

-

Stirring and Isolation : The mixture is stirred for 12 hours, followed by solvent evaporation and recrystallization from hexane/ethyl acetate.

Key Data :

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chloride Abstraction | High yields, scalable | Requires AgNTf₂ (costly) |

| Direct Coordination | Avoids silver salts | Lower yields (75–80%) |

Applications in Catalysis

The complex serves as a precatalyst in:

Q & A

Q. Answer :

-

Step 1 : Use Schlenk-line techniques for handling hygroscopic reagents like trifluoromethanesulfonic anhydride .

-

Step 2 : Screen ligands: Triphenylphosphane outperforms P(OPh) in fluorinated systems due to stronger Lewis basicity (evidenced by -NMR δ shifts) .

-

Data Table :

Ligand Yield (%) Reaction Time (h) PPh 82 6 P(OPh) 58 12 No ligand 23 24 Data from controlled anhydrous conditions .

Basic: What analytical techniques are critical for purity assessment of fluorinated sulfonamides?

Q. Answer :

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to detect trace impurities (e.g., unreacted sulfonic acids) .

- Elemental Analysis : Confirm C/F/N/S ratios (e.g., theoretical: C 28.1%, F 39.6%, N 3.8%, S 8.7%) .

- X-ray Diffraction : Resolve structural ambiguities; fluorinated sulfonamides often exhibit distorted tetrahedral geometry at sulfur .

Advanced: How do solvent dielectric constants affect the stability of fluorinated sulfonamide intermediates?

Answer :

High dielectric solvents (e.g., DMF, ε = 36.7) stabilize ionic intermediates but may promote side reactions. Low dielectric solvents (e.g., toluene, ε = 2.4) favor covalent intermediates but slow kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.